molecular formula C14H14BrNO5 B2439543 Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-35-5

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2439543
CAS No.: 315237-35-5
M. Wt: 356.172
InChI Key: NHCHQRCGPRAEFF-UHFFFAOYSA-N
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Description

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of functional groups such as an amino group, a bromine atom, and an ester group makes it a versatile molecule for chemical reactions and potential biological activities.

Properties

IUPAC Name

ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO5/c1-3-19-14(18)13-7(2)21-10-5-9(15)11(4-8(10)13)20-6-12(16)17/h4-5H,3,6H2,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCHQRCGPRAEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)N)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of a phenol derivative with an appropriate aldehyde under acidic conditions.

  • Esterification: : The carboxyl group at the 3-position is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

  • Amino Group Introduction: : The 2-amino-2-oxoethoxy group can be introduced through a nucleophilic substitution reaction, where an appropriate amino acid derivative reacts with the benzofuran intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to convert the ester group to an alcohol or to reduce the bromine atom to a hydrogen atom. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: : The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This can be achieved using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, thiols, or ethers.

Scientific Research Applications

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

  • Biology: : Potential use as a probe or inhibitor in biochemical assays due to its ability to interact with biological macromolecules.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways and targets would vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(2-amino-2-oxoethoxy)-6-chloro-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-(2-amino-2-oxoethoxy)-6-fluoro-2-methyl-1-benzofuran-3-carboxylate: Contains a fluorine atom instead of bromine.

    Ethyl 5-(2-amino-2-oxoethoxy)-6-iodo-2-methyl-1-benzofuran-3-carboxylate: Features an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core, characterized by a bromine atom and an ethoxy group attached to a carboxylate ester. The synthesis typically involves several steps:

  • Formation of the Benzofuran Core : Cyclization of phenolic precursors with α-haloketones.
  • Esterification : Introduction of the carboxylate ester using ethyl alcohol and a carboxylic acid derivative, often catalyzed by sulfuric acid.
  • Ethoxy Group Addition : Etherification reactions involving alcohols and alkyl halides under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester group enhances its binding affinity and specificity, which are crucial for its pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits significant anti-inflammatory , antioxidant , and anticancer properties:

  • Anti-inflammatory Activity : Studies have shown that it can inhibit pro-inflammatory cytokines, reducing inflammation in cellular models.
  • Antioxidant Effects : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.
  • Anticancer Potential : Preliminary data suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Inhibition of NF-kB signaling pathway

These results highlight the compound's potential as a therapeutic agent in oncology.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of this compound. Notably, studies conducted on mice indicated:

  • Tumor Growth Inhibition : Significant reduction in tumor size when treated with varying doses over a period of four weeks.
  • Safety Profile : Minimal toxicity observed at therapeutic doses, suggesting a favorable safety margin for further development.

Comparative Analysis with Related Compounds

This compound can be compared with other benzofuran derivatives to assess its unique properties:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 5-bromo-1-benzofuran-2-carboxylateLacks amino group; lower anti-cancer activityModerate
Ethyl 6-bromo-5-(2-amino)-1-benzofuranSimilar structure; higher toxicityHigh anti-inflammatory

The unique combination of functional groups in this compound confers distinct biological properties that enhance its potential as a drug candidate.

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